molecular formula C13H16N2O2S B3071129 5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione CAS No. 1008000-53-0

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione

Cat. No. B3071129
CAS RN: 1008000-53-0
M. Wt: 264.35 g/mol
InChI Key: TYLFKADMZCXUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione, also known as IMD-0354, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a synthetic compound that was first synthesized in 2005 and has since been studied for its anti-inflammatory and anti-tumor properties.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Reactions with Azide and Cyanide Ions : 3-substituted-5-arylmethylene-1,3-thiazolidine-2,4-diones react with sodium azide to form pyrazolinone derivatives and other products, showcasing the compound's reactivity and potential for creating diverse derivatives (Youssef, 2007).
  • Facile Synthesis of Dispiro Derivatives : A synthesis method for dispiro[indole-3,2′-pyrrolidine-3,5″-[1,3]thiazolane] derivatives from 2,3,5-trisubstituted-4-thiazolidinones shows its utility in creating complex molecular structures (Feng, Zhang, & Geng, 2014).
  • Ultrasound-assisted Synthesis of Isoxazoline Derivatives : The compound is used in a green synthesis method for N-thiazolidine-2,4-dione isoxazoline derivatives, demonstrating an environmentally friendly approach to chemical synthesis (Thari et al., 2020).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : Thiazolidinedione derivatives, including similar compounds, have been studied for their efficiency in inhibiting corrosion in mild steel, indicating potential industrial applications (Yadav, Behera, Kumar, & Yadav, 2015).

Synthesis of Novel Compounds

  • Synthesis of Novel Heterocyclic Compounds : The compound is instrumental in synthesizing a wide range of heterocyclic models with potential biological activities, showcasing its versatility in drug development (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).

Antimicrobial and Antiviral Activities

  • Antimicrobial Activity : Certain derivatives of thiazolidine-2,4-diones have shown effective antimicrobial properties, suggesting potential use in developing new antimicrobial agents (Prakash et al., 2011).
  • Antiviral Activity Evaluation : The compound's derivatives have been evaluated for antiviral activities against pathogens like yellow fever virus and bovine viral diarrhea virus, highlighting its potential in antiviral drug research (Terzioğlu et al., 2005).

Cancer Research

  • Cancer Inhibitory Activity : Some derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their cancer inhibitory activity, indicating a role in the development of cancer treatment options (Li Zi-cheng, 2013).

Future Directions

: Ambeed: 4-Isopropyl-3-methylaniline : ChemicalBook: 4-Isopropyl-3-methylaniline : ChemicalBook: 4-Isopropyl-3-methylaniline CAS#: 4534-10-5

properties

IUPAC Name

5-(3-methyl-4-propan-2-ylanilino)-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-7(2)10-5-4-9(6-8(10)3)14-12-11(16)15-13(17)18-12/h4-7,12,14H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLFKADMZCXUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2C(=O)NC(=O)S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
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5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
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5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
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5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
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5-(4-Isopropyl-3-methylanilino)-1,3-thiazolane-2,4-dione
Reactant of Route 6
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